![molecular formula C17H16Cl2O B3023279 4-n-Butyl-3',5'-dichlorobenzophenone CAS No. 951889-00-2](/img/structure/B3023279.png)
4-n-Butyl-3',5'-dichlorobenzophenone
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of specific phenol hydrochlorides with arylaldehydes, as seen in the synthesis of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols . This suggests that a similar approach could potentially be applied to synthesize 4-n-Butyl-3',5'-dichlorobenzophenone by choosing appropriate starting materials and reaction conditions that would introduce the butyl and dichloro groups into the benzophenone framework.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using techniques such as NMR and X-ray crystallography . These studies have revealed that such compounds can exhibit tautomerism, existing in different forms depending on the state (solid or solution). This information is crucial for understanding the behavior of this compound, as it may also exhibit tautomerism, affecting its reactivity and interactions.
Chemical Reactions Analysis
The oxidation reactions of related phenolic compounds have been explored, where the oxidation with lead dioxide results in the formation of stable phenoxyl radicals and crystalline oxidation products . This indicates that this compound could undergo similar oxidation reactions, potentially leading to the formation of radicals and other products that could be isolated and characterized.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound, such as their allosteric enhancer activity at the A1 adenosine receptor, have been evaluated . Modifications on the phenyl ring and the position of substituents have been shown to significantly affect the activity of these compounds. This suggests that the physical and chemical properties of this compound could be similarly influenced by its substituents, which would be an important consideration in its practical applications.
properties
IUPAC Name |
(4-butylphenyl)-(3,5-dichlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-2-3-4-12-5-7-13(8-6-12)17(20)14-9-15(18)11-16(19)10-14/h5-11H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXRERYLESREDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259343 | |
Record name | (4-Butylphenyl)(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951889-00-2 | |
Record name | (4-Butylphenyl)(3,5-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Butylphenyl)(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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